molecular formula C19H26N2O3 B5562710 1-(4-isopropylphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone

1-(4-isopropylphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone

Cat. No. B5562710
M. Wt: 330.4 g/mol
InChI Key: JQRDRFCDPVZCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of pyrrolidinone derivatives, including compounds with complex substituents like isopropylphenyl and oxazepan-ylcarbonyl groups, are of significant interest in organic chemistry due to their diverse chemical and physical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, materials, and biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidinones and related structures typically involves catalyzed carbonylation reactions, ring expansion techniques, and cyclization strategies. For instance, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to yield pyrrolidinones with high regioselectivity, demonstrating a method that could be adapted for the synthesis of complex pyrrolidinones (Roberto & Alper, 1989).

Molecular Structure Analysis

Crystal structure analysis of compounds related to pyrrolidinones reveals the significance of cage-type and π-π dimeric motifs in determining the molecular conformation and stability. Studies on isomeric quinolines provide insight into the structural arrangements and interactions that could be relevant to understanding the molecular structure of complex pyrrolidinones (de Souza et al., 2015).

Chemical Reactions and Properties

Pyrrolidinones undergo a variety of chemical reactions, including cycloadditions, which are key for synthesizing diverse heterocyclic compounds. The base-mediated ynone-isocyanide [3+2] cycloaddition, for example, offers a route to synthesize tri-substituted 1-H-pyrroles, showcasing the reactivity of pyrrolidinone derivatives (Kumar, Mishra, & Verma, 2023).

Physical Properties Analysis

The crystal structures of related compounds, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, reveal insights into the physical properties like molecular packing, hydrogen bonding patterns, and the role of π-π interactions. These factors are crucial for understanding the solid-state properties of pyrrolidinone derivatives (de Souza et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. For example, studies on enaminones and their hydrogen-bonding patterns provide insight into the chemical behavior and reactivity of pyrrolidinone derivatives, including aspects like solubility, acidity/basicity, and reactivity towards nucleophiles and electrophiles (Balderson et al., 2007).

properties

IUPAC Name

4-(1,4-oxazepane-4-carbonyl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14(2)15-4-6-17(7-5-15)21-13-16(12-18(21)22)19(23)20-8-3-10-24-11-9-20/h4-7,14,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRDRFCDPVZCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.